N,N-dimethyl-2-oxopropanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-oxopropanamide can be synthesized through various methods. One common method involves the reaction of dimethylamine with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-oxopropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields.
Major Products
Scientific Research Applications
N,N-dimethyl-2-oxopropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-oxopropanamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites . The compound’s effects are mediated through its interaction with specific proteins and enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dimethyl-2-oxopropanamide include:
- 1-Cyclopropyl-1,3-butanedione
- 2,3-piperidinedione
- Isobutyric acid hydrazide
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
N,N-dimethyl-2-oxopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)5(8)6(2)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKHZEVHQJZTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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